molecular formula C5H8OS B14164153 2-Methyl-5,6-dihydro-1,4-oxathiine CAS No. 3643-97-8

2-Methyl-5,6-dihydro-1,4-oxathiine

Cat. No.: B14164153
CAS No.: 3643-97-8
M. Wt: 116.18 g/mol
InChI Key: YZVJOJNVIJLQAY-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1,4-oxathiine is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Methyl-5,6-dihydro-1,4-oxathiine involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This reaction is typically carried out in the presence of a base such as diisopropylamine in tetrahydrofuran at 45°C for 14 hours . Another method involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and water removal under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of raw materials and optimization of reaction conditions for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxathiine derivatives.

Scientific Research Applications

2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals, particularly fungicides.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .

Comparison with Similar Compounds

Properties

CAS No.

3643-97-8

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1,4-oxathiine

InChI

InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3

InChI Key

YZVJOJNVIJLQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSCCO1

Origin of Product

United States

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